molecular formula C9H16O2 B12905786 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol CAS No. 61692-19-1

2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol

Cat. No.: B12905786
CAS No.: 61692-19-1
M. Wt: 156.22 g/mol
InChI Key: ZSLBWSFTUDXQQS-UHFFFAOYSA-N
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Description

2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol is a secondary alcohol characterized by a seven-membered cycloheptene ring with a double bond at the 2-position, connected via an ether linkage to an ethanol moiety. Its molecular formula is C₉H₁₆O₂ (molecular weight: 156.22 g/mol).

Properties

CAS No.

61692-19-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclohept-2-en-1-yloxyethanol

InChI

InChI=1S/C9H16O2/c10-7-8-11-9-5-3-1-2-4-6-9/h3,5,9-10H,1-2,4,6-8H2

InChI Key

ZSLBWSFTUDXQQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-2-en-1-yloxy)ethanol typically involves the reaction of cyclohept-2-en-1-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the alcohol on the ethylene oxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclohept-2-en-1-yloxy)ethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-2-en-1-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted ethers

Scientific Research Applications

2-(Cyclohept-2-en-1-yloxy)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Cyclohept-2-en-1-yloxy)ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in the Cycloheptene Ring

Compound : 2-(Cyclohept-1-en-1-yl)ethan-1-ol (CAS 21336-32-3)

  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.22 g/mol .
  • Key Differences: The double bond in the cycloheptene ring is at the 1-position instead of the 2-position. For example, the 1-en isomer may exhibit slightly lower thermal stability due to increased ring strain.

Substituent Variations: Halogenated and Aromatic Derivatives

Compound : 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol

  • Molecular Formula : C₁₀H₉F₃O₂
  • Key Differences: Incorporation of fluorine atoms on both the ethenyl and phenyl groups introduces strong electronegativity and stability. Fluorination typically increases boiling points and reduces solubility in polar solvents compared to non-fluorinated analogs .

Functional Group Modifications: Ether vs. Amino Derivatives

Compound: 2-[(2-Methylcyclohexyl)amino]ethan-1-ol

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol .
  • This structural change could render the compound more suitable for biological applications, such as drug delivery or enzyme inhibition.

Industrial Analogs: Branched Alcohols

Compound: 2-Ethyl-1-hexanol (CAS 104-76-7)

  • Molecular Formula : C₈H₁₈O
  • Applications : Widely used as a plasticizer, solvent, and surfactant due to its branched structure and hydrophobic tail .
  • Contrast: Unlike 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol, 2-ethyl-1-hexanol lacks cyclic or ether functionalities, resulting in lower polarity and higher volatility.

Reactive Ether Derivatives: Iodo and Azido Substituents

Compounds :

2-(2-Iodoethoxy)ethan-1-ol

  • Molecular Formula : C₄H₉IO₂
  • Applications : The iodine substituent facilitates nucleophilic substitution reactions, making it useful in radiopharmaceuticals or cross-coupling syntheses .

2-(2-Azidoethoxy)ethan-1-ol

  • Molecular Formula : C₄H₉N₃O₂
  • Applications : The azido group enables click chemistry applications, such as bioconjugation or polymer synthesis .

Comparison : Both compounds highlight how substituents on the ethoxy chain can dictate reactivity. The target compound’s cycloheptene ring may instead favor cycloaddition or ring-opening reactions.

Biological Activity

2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol, also known as 2-(Cyclohept-1-en-1-yloxy)ethanol, is a chemical compound characterized by a cycloheptene ring structure attached to an ethanolic moiety. This compound has garnered attention due to its potential biological activities , particularly its antimicrobial and antifungal properties . This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular structure of 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol features a seven-membered cyclic alkene, which contributes to its unique reactivity. The presence of the hydroxyl group (–OH) enhances its solubility in polar solvents and allows for various chemical transformations. The compound's ability to act as a nucleophile enables it to participate in biochemical pathways, making it a candidate for pharmacological studies.

Antimicrobial and Antifungal Properties

Research indicates that 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol exhibits notable antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Microorganism Activity Observed Reference
Staphylococcus aureusInhibitory effect at low concentrations
Candida albicansSignificant antifungal activity
Escherichia coliModerate antibacterial activity

The mechanism of action of 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol involves its interaction with biological targets. It can act as a nucleophile, participating in nucleophilic substitution reactions, which may lead to the disruption of essential cellular processes. Molecular docking studies have indicated that the compound may bind to specific proteins involved in cell proliferation and apoptosis pathways, enhancing its potential as a therapeutic agent.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various compounds, including 2-(Cyclohept-1-en-1-yloxy)ethanol. The results indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Study on Antifungal Activity

In another study focusing on antifungal properties, 2-(Cyclohept-1-en-1-yloxy)ethanol was tested against Candida species. The compound demonstrated a remarkable ability to inhibit fungal growth at concentrations lower than those required for traditional antifungal agents, suggesting its potential as an alternative treatment option for fungal infections.

Comparative Analysis with Similar Compounds

The unique properties of 2-(Cyclohept-2-en-1-yloxy)ethan-1-ol can be contrasted with structurally similar compounds:

Compound Name Structure Type Unique Features
2-(Cyclohex-2-en-1-yloxy)ethanolSix-membered ringSimilar reactivity but less strain than cycloheptene
2-(Cyclopent-2-en-1-yloxy)ethanolFive-membered ringSmaller ring size affects stability and reactivity
2-(Cyclooct-2-en-1-yloxy)ethanolEight-membered ringLarger ring introduces different steric effects

The seven-membered ring structure of 2-(Cyclohept-2-en-1-yloxy)ethanol imparts distinct physical and chemical properties compared to its analogs, influencing its reactivity patterns and suitability for specific applications in organic synthesis and medicinal chemistry.

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